molecular formula C24H21N3O B11447387 2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11447387
M. Wt: 367.4 g/mol
InChI Key: MGOJIOAWMTZOHJ-UHFFFAOYSA-N
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Description

2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and quinazolinone moieties.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-methyl-8-(3-methylphenyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C24H21N3O/c1-15-7-6-10-18(11-15)19-12-21-20(22(28)13-19)14-25-24-23(16(2)26-27(21)24)17-8-4-3-5-9-17/h3-11,14,19H,12-13H2,1-2H3

InChI Key

MGOJIOAWMTZOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(=O)C2

Origin of Product

United States

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